molecular formula C22H22N6O3S B2972686 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide CAS No. 893272-25-8

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide

Cat. No.: B2972686
CAS No.: 893272-25-8
M. Wt: 450.52
InChI Key: UBKYBQPVDVPOCY-UHFFFAOYSA-N
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Description

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. The molecule is substituted at position 3 with a tosyl (p-toluenesulfonyl) group and at position 5 with a piperidine ring bearing a carboxamide moiety at the 4-position. The tosyl group enhances solubility and may influence binding interactions, while the piperidine-carboxamide side chain contributes to pharmacokinetic properties such as membrane permeability and target affinity .

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-14-6-8-16(9-7-14)32(30,31)22-21-24-20(27-12-10-15(11-13-27)19(23)29)17-4-2-3-5-18(17)28(21)26-25-22/h2-9,15H,10-13H2,1H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKYBQPVDVPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of an azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

    Quinazoline Formation: The triazole intermediate is then reacted with an appropriate quinazoline precursor under reflux conditions in the presence of a suitable solvent such as acetonitrile.

    Piperidine Introduction: The quinazoline-triazole intermediate is further reacted with piperidine-4-carboxamide under basic conditions to introduce the piperidine moiety.

    Tosylation: Finally, the compound is tosylated using tosyl chloride in the presence of a base like pyridine to yield the target compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines .

Scientific Research Applications

1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c)

  • Structure: Feature a triazole fused to a quinazoline ring, with substituents like amino or halogen groups at position 3 (e.g., 6a: R = H; 6b: R = Cl; 6c: R = Br) .
  • Activity : Demonstrated low anticancer activity in NCI screens. For example, 6a showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31, with a mean growth of 100.20% across 60 cell lines .
  • Key Difference : The absence of a sulfonyl group (e.g., tosyl) and a piperidine-carboxamide side chain likely reduces target engagement compared to the target compound .

Thieno-Fused Triazolopyrimidines (e.g., 4i, 5n, 5o)

  • Structure: Replace the quinazoline core with a thiophene-fused pyrimidine (e.g., thieno[2,3-e] or thieno[3,2-e] triazolopyrimidines) .
  • Activity : Exhibited moderate activity in vitro. For instance, compound 5n showed GP values ranging from 45% to 85% across leukemia, colon, and renal cancer cell lines .
  • Key Difference: Thieno-fused systems display enhanced activity over aryl-fused quinazolines due to improved electronic properties and binding to kinase domains .

1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine

  • Structure : Shares the triazoloquinazoline core but substitutes tosyl with benzenesulfonyl and piperidine-carboxamide with a methoxyphenyl-piperazine group .
  • Activity: No direct activity data reported, but the methoxyphenyl-piperazine moiety may enhance CNS permeability, suggesting divergent therapeutic applications compared to the target compound .

SAR Insights :

Core Fusion: Thieno-fused systems (e.g., 4i, 5n) outperform quinazoline-fused analogues due to increased aromaticity and electron-rich environments, enhancing interactions with ATP-binding pockets .

Sulfonyl Groups : Tosyl/benzenesulfonyl groups improve solubility and may modulate selectivity for sulfonyl-binding domains in kinases .

Side Chains : Piperidine-carboxamide vs. piperazine-methoxyphenyl substituents influence logP values and tissue penetration, with carboxamide groups favoring renal retention .

Biological Activity

The compound 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide represents a novel class of triazoloquinazoline derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C24_{24}H20_{20}N5_5O4_4S
  • Molecular Weight : 510.0 g/mol
  • CAS Number : 893788-65-3

This compound features a piperidine ring linked to a triazoloquinazoline moiety, which is known for its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound was evaluated for its cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (µM)
HePG-2 (Hepatocellular carcinoma)29.47
MCF-7 (Breast cancer)Moderate activity
PC3 (Prostate cancer)Moderate activity
HCT-116 (Colorectal carcinoma)17.35

In vitro assays demonstrated that the compound exhibits moderate cytotoxicity against these cell lines, with the highest potency observed against colorectal carcinoma cells (IC50 = 17.35 µM) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in sensitive cancer cell lines.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle.

Study on Anticancer Activity

A study published in the Asian Journal of Pharmaceutical Sciences evaluated various synthesized triazoloquinazoline derivatives for their anticancer effects. Among these, this compound exhibited significant cytotoxicity against multiple cancer types .

Comparative Analysis with Similar Compounds

Triazoloquinazolines have been compared with other heterocyclic compounds regarding their anticancer properties:

Compound TypeNotable Activities
TriazoloquinazolinesAntitumor activity, EGFR inhibition
QuinazolinesDiverse pharmacological activities

These comparisons highlight the unique position of triazoloquinazolines in medicinal chemistry due to their multifaceted biological activities.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide?

Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions starting from hydrazinoquinazolinones or azide intermediates. Key steps include:

  • Cyclization Conditions : Use of azide domino reactions (e.g., with diphenyl-NN-cyanodithioimidocarbonate) under acidic conditions (HCl) to form fused triazoloquinazoline cores .
  • Purification : Chromatographic techniques (e.g., silica gel or alumina) are critical for isolating intermediates, as seen in similar triazolopyridine syntheses .
  • Stoichiometry : Precise molar ratios of reactants (e.g., 2-hydrazinobenzoic acid and dithioimidocarbonates) to avoid byproducts like pyrazole derivatives .

Advanced: How does stereochemistry influence the biological activity of triazoloquinazoline derivatives?

Answer:
Stereochemical configuration (e.g., E/ZE/Z isomerism) significantly impacts receptor binding and activity. For example:

  • NMR Analysis : 1H^1H- and 13C^{13}C-NMR coupling constants and NOE experiments can confirm stereochemistry. In triazolopyridine analogs, 1E,3E1E,3E-isomers showed distinct biological profiles compared to 1Z,3Z1Z,3Z-isomers .
  • Hydrogenation Studies : Catalytic hydrogenation (e.g., Pd/C in ethanol) of triazoloquinazolines can reduce double bonds, altering stereochemistry and downstream activity .
  • Docking Studies : Molecular modeling against target enzymes (e.g., kinase domains) should account for stereoelectronic effects of the tosyl and piperidine groups .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:
Follow protocols from the US NCI Developmental Therapeutics Program:

  • Cell Line Panels : Test against 60+ human tumor cell lines (e.g., leukemia, NSCLC, ovarian) at 105M10^{-5} \, \text{M} .

  • Growth Inhibition Metrics : Calculate % growth (GP) using:

    GP=(Test ODDay 0 ODControl ODDay 0 OD)×100\text{GP} = \left(\frac{\text{Test OD} - \text{Day 0 OD}}{\text{Control OD} - \text{Day 0 OD}}\right) \times 100

    Compounds with GP < 50% are prioritized .

  • Dose-Response Validation : For hits, perform follow-up assays (IC50_{50}) in triplicate to confirm potency .

Advanced: How can structural modifications improve low activity in thieno-fused triazolopyrimidine analogs?

Answer:
Less active analogs (e.g., thieno[3,2-e]triazolo[1,5-a]pyrimidines) can be optimized via:

  • Bioisosteric Replacement : Substitute the thieno ring with aryl groups (e.g., quinazoline) to enhance π-stacking .
  • Oxadiazole Conjugation : Introduce 1,2,4-oxadiazole moieties via azide domino reactions to improve trypanocidal or kinase inhibitory activity .
  • Solubility Optimization : Replace the tosyl group with polar substituents (e.g., carboxylates) to enhance bioavailability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • HRMS (EI) : Confirm molecular weight (e.g., expected m/zm/z for C22H23N7O3S\text{C}_{22}\text{H}_{23}\text{N}_7\text{O}_3\text{S}) .
  • Multinuclear NMR : Use 1H^1H-, 13C^{13}C-, and 2D NMR (e.g., COSY, NOESY) to resolve aromatic protons and piperidine conformers .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., N–H···O dimers in triazoloquinazolines) .

Advanced: How to reconcile contradictory growth inhibition data across cancer cell lines?

Answer:
Contradictions (e.g., GP variability in renal vs. breast cancer lines) may arise from:

  • Mechanistic Heterogeneity : Screen for target engagement (e.g., enzyme inhibition assays) to rule off-target effects .
  • Pathway Analysis : Use RNA-seq or proteomics to identify resistance markers (e.g., ABC transporters).
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of GP differences .

Basic: What are common byproducts during triazoloquinazoline synthesis, and how are they managed?

Answer:

  • Pyrazole Byproducts : Formed via unintended cyclization of hydrazine intermediates. Mitigate by controlling reaction pH (<3) and temperature (<25°C) .
  • Dihydro Derivatives : Result from over-reduction during catalytic hydrogenation. Monitor reaction progress via TLC .
  • Purification Strategies : Use gradient elution in flash chromatography (e.g., hexane/EtOAc) to separate byproducts .

Advanced: Can domino reactions be applied to synthesize functionalized triazoloquinazolines?

Answer:
Yes, domino reactions streamline multi-step syntheses:

  • Azide-Alkyne Cycloaddition : Use Cu(I)-catalyzed "click" reactions to append piperidine or carboxamide groups .
  • Acid-Catalyzed Cyclization : Treat intermediates with H2_2SO4_4 or AcOH to induce ring closure and tosyl group retention .
  • One-Pot Strategies : Combine cyclization and functionalization (e.g., amidation) to reduce purification steps .

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